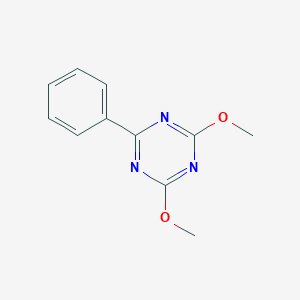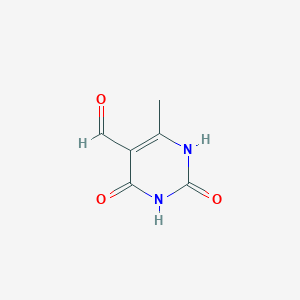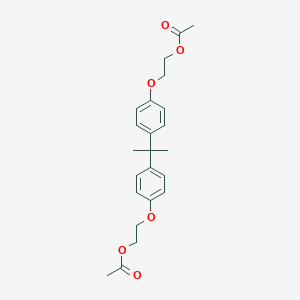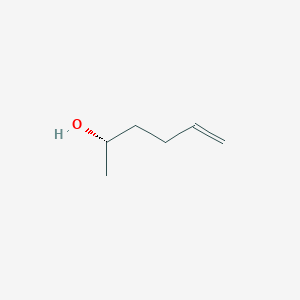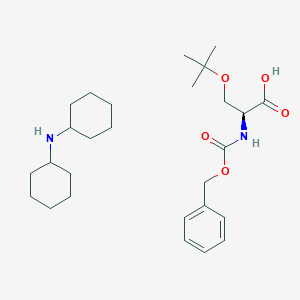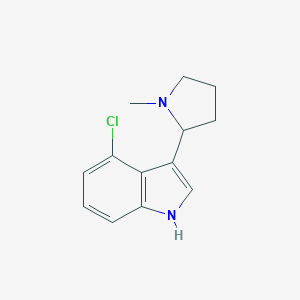
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP 47,497 has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 acts as an agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. When 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 binds to the cannabinoid receptors, it activates a signaling pathway that leads to a variety of physiological effects. These effects include pain relief, anti-inflammatory activity, and modulation of mood and appetite.
Efectos Bioquímicos Y Fisiológicos
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other conditions. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has also been shown to have anti-convulsant properties, making it a potential treatment for epilepsy. Additionally, 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has been shown to have anti-anxiety and anti-depressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the effects of cannabinoids on the body. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, there are also limitations to using 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the use of 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 in lab experiments may not accurately reflect the effects of other cannabinoids that may be present in natural cannabis products.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497. One area of interest is the development of new drugs that target the cannabinoid receptors for the treatment of various medical conditions. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 may also be useful in developing new diagnostic tools for the detection of cannabinoid receptor activity in the body. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids like 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 on the body, as well as their potential for abuse and addiction.
Métodos De Síntesis
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 is synthesized by reacting 4-chloroindole-3-acetic acid with 1-methylpiperidine-2-one in the presence of a Lewis acid catalyst. The resulting product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has been used extensively in scientific research to understand the mechanism of action of cannabinoids. It has been used to study the cannabinoid receptors in the brain and their role in pain, inflammation, and other physiological processes. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has also been used to develop new drugs that target the cannabinoid receptors for the treatment of various medical conditions.
Propiedades
Número CAS |
19137-84-9 |
|---|---|
Nombre del producto |
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Fórmula molecular |
C13H15ClN2 |
Peso molecular |
234.72 g/mol |
Nombre IUPAC |
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H15ClN2/c1-16-7-3-6-12(16)9-8-15-11-5-2-4-10(14)13(9)11/h2,4-5,8,12,15H,3,6-7H2,1H3 |
Clave InChI |
ROUPHMNZHLBCGO-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C(=CC=C3)Cl |
SMILES canónico |
CN1CCCC1C2=CNC3=C2C(=CC=C3)Cl |
Sinónimos |
4-Chloro-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



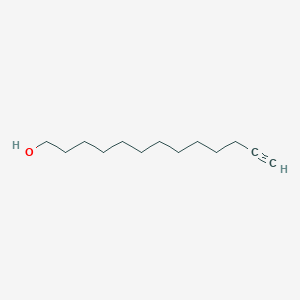
![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
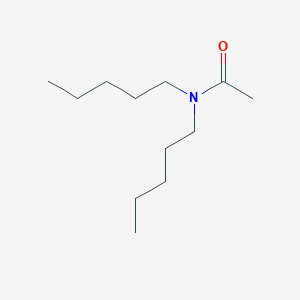
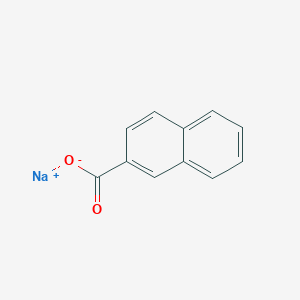
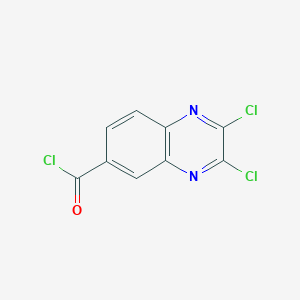
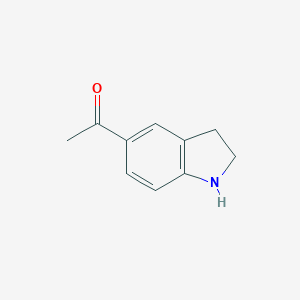
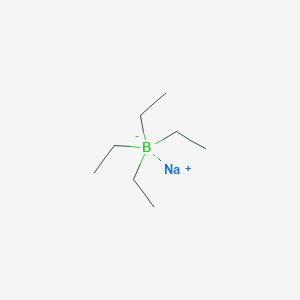
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)
